2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II)
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Overview
Description
It was initially developed as an anticonvulsant and has shown efficacy in treating partial-onset seizures and diabetic neuropathic pain . Harkoseride is known for its dual mode of action, selectively enhancing slow inactivation of voltage-gated sodium channels and modulating collapsin response mediator protein-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Harkoseride is synthesized through a series of chemical reactions involving intermediate compounds. The primary synthetic route involves the reaction of ®-2-acetamido-3-methoxypropanoic acid with benzylamine under specific conditions to form the final product . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of harkoseride involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography . The process is designed to minimize racemization and maximize chiral purity.
Chemical Reactions Analysis
Types of Reactions: Harkoseride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed.
Major Products: The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .
Scientific Research Applications
Harkoseride has a wide range of scientific research applications:
Mechanism of Action
Harkoseride exerts its effects through a dual mechanism:
Sodium Channel Modulation: It selectively enhances the slow inactivation of voltage-gated sodium channels, stabilizing hyperexcitable neuronal membranes.
Collapsin Response Mediator Protein-2 Modulation: It interacts with collapsin response mediator protein-2, influencing neuronal plasticity and growth.
Comparison with Similar Compounds
Lacosamide: Shares a similar structure and mechanism of action, used for treating epilepsy.
Eslicarbazepine Acetate: Another anticonvulsant that blocks voltage-dependent sodium channels.
Retigabine: Potentiates neuronal M-currents by opening potassium channels.
Uniqueness: Harkoseride is unique due to its dual mode of action, targeting both sodium channels and collapsin response mediator protein-2. This dual mechanism provides a broader therapeutic effect compared to other anticonvulsants that typically target a single pathway .
Properties
CAS No. |
103746-25-4 |
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Molecular Formula |
C11H20N2O4Pt+2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
cyclobutane-1,2-dicarboxylic acid;platinum(2+);pyrrolidin-2-ylmethanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-5(8)3-1-2-4(3)6(9)10;6-4-5-2-1-3-7-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2 |
InChI Key |
MCQXYAKENKUVQU-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
Canonical SMILES |
C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2] |
Origin of Product |
United States |
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